(2R)-N-cyclopropylpiperidine-2-carboxamide
Overview
Description
(2R)-N-cyclopropylpiperidine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a cyclopropyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-cyclopropylpiperidine-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene intermediates.
Formation of the Carboxamide Group: The carboxamide functional group is typically introduced through the reaction of the piperidine derivative with an appropriate amine and a carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-cyclopropylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(2R)-N-cyclopropylpiperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-N-cyclopropylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylpiperidine-2-carboxamide: Lacks the (2R) stereochemistry.
N-cyclopropylpyrrolidine-2-carboxamide: Features a pyrrolidine ring instead of a piperidine ring.
N-cyclopropylmorpholine-2-carboxamide: Contains a morpholine ring.
Uniqueness
(2R)-N-cyclopropylpiperidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both the cyclopropyl and carboxamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-N-cyclopropylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-7-4-5-7)8-3-1-2-6-10-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDOIMCBYFAXPA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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